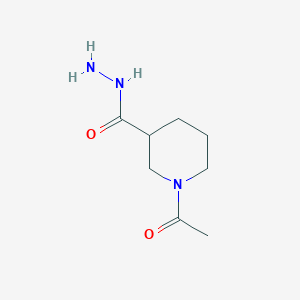

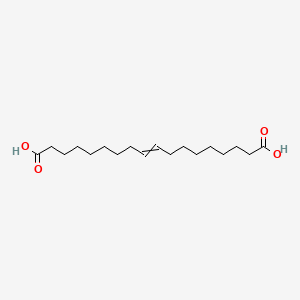

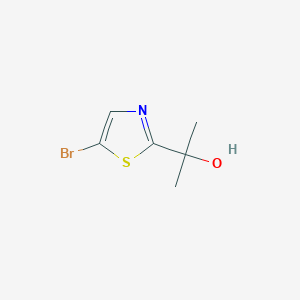

![molecular formula C11H15N3 B1344422 N-[(5,6-diméthyl-1H-benzimidazol-2-yl)méthyl]-N-méthylamine CAS No. 938458-93-6](/img/structure/B1344422.png)

N-[(5,6-diméthyl-1H-benzimidazol-2-yl)méthyl]-N-méthylamine

Vue d'ensemble

Description

The compound "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" is not directly mentioned in the provided papers. However, the papers do discuss various benzimidazole derivatives and related compounds, which can offer insights into the chemical behavior and properties that might be expected for the compound . Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, which can be functionalized to yield a variety of biologically active molecules and ligands for coordination chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through different pathways. For instance, the paper describes the synthesis of imidazole-amine ligands using a reductive amination reaction with primary and secondary amines. This method could potentially be adapted for the synthesis of "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" by choosing appropriate starting materials and reaction conditions. Another synthetic approach is the one-pot cyclization method described in paper , which could be a viable route for synthesizing substituted benzimidazole derivatives at high yields without the need for chromatographic purification.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The conformational properties of these compounds, including the effects of N-methylation, have been studied using X-ray crystallography and NMR spectroscopy . These techniques could be applied to determine the molecular structure of "N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine" and to understand the influence of substituents on its conformation.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzimidazole ring. For example, the presence of a dimethylamino group could affect the electron density of the benzimidazole ring and thus its reactivity in electrophilic or nucleophilic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like methyl groups can influence these properties by altering intermolecular interactions. Vibrational spectroscopy studies, such as those described in paper , can provide information on the functional groups present in the compound and their interactions, which are crucial for understanding the physical properties of the compound. The crystal structure analysis, as discussed in paper , can reveal the hydrogen-bonding characteristics, which are important for the compound's solid-state properties.

Applications De Recherche Scientifique

Activité antimicrobienne

La partie benzimidazole, qui fait partie de la structure du composé, a été rapportée pour avoir une activité antimicrobienne . En particulier, un composé de structure similaire s'est avéré présenter une activité antimicrobienne in vitro puissante .

Activité anticancéreuse

Les benzimidazoles, y compris ceux ayant des structures similaires au composé en question, ont été étudiés pour leurs propriétés anticancéreuses . Ils ont montré de la promesse dans ce domaine, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement leur potentiel.

Activité antivirale

Les benzimidazoles ont également été rapportés comme ayant des propriétés antivirales . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de médicaments antiviraux.

Activité antiparasitaire

La partie benzimidazole est connue pour son activité antiparasitaire . Cela pourrait rendre le composé utile dans le traitement des maladies parasitaires.

Activité anti-inflammatoire

Les benzimidazoles ont été rapportés pour avoir des activités anti-inflammatoires . Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.

Utilisation dans les composés de coordination

Le composé est utilisé dans la conception de composés de coordination . C'est un ligand tridentate avec deux groupes benzimidazole attachés à un atome d'azote, ce qui le rend utile pour préparer des complexes métalliques dans la modélisation des sites actifs des métalloenzymes pertinentes .

7. Utilisation dans la synthèse d'autres composés Les caractéristiques structurelles uniques du composé en font un précurseur précieux dans la synthèse d'autres composés ayant des propriétés spécifiques désirées .

8. Applications potentielles dans diverses utilisations thérapeutiques Les agents pharmacoactifs contenant du benzimidazole jouent un rôle important en chimie médicinale . Ils ont été explorés pour un large éventail d'utilisations thérapeutiques, notamment le diabète, les maladies cardiovasculaires, la neurologie, l'endocrinologie, l'ophtalmologie, et plus encore .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2, a mediator of inflammation .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to inhibit the synthesis of prostaglandin E2, a key mediator of inflammation, by blocking the activity of mPGES-1 .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability .

Action Environment

The synthesis of benzimidazole derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme 5,6-dimethylbenzimidazole synthase, which is involved in the biosynthesis of 5,6-dimethylbenzimidazole, a component of vitamin B12 . This interaction highlights the compound’s role in essential metabolic pathways. Additionally, N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can participate in nucleophilic and electrophilic substitution reactions due to the presence of benzene and imidazole rings .

Cellular Effects

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzimidazole derivatives, including N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine, have demonstrated anticancer activity by inhibiting the proliferation of cancer cells . This compound can also modulate inflammatory responses by interacting with enzymes involved in prostaglandin synthesis .

Molecular Mechanism

The molecular mechanism of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit microsomal prostaglandin E synthase-1, reducing the synthesis of prostaglandin E2 and thereby modulating inflammatory responses . Additionally, N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although some degradation may occur under specific conditions . Long-term exposure to N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This interaction underscores its role in essential metabolic processes, including the synthesis of vitamin B12 components .

Transport and Distribution

The transport and distribution of N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that benzimidazole derivatives can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKQGSCJUPQTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649183 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

938458-93-6 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

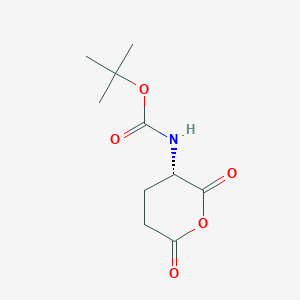

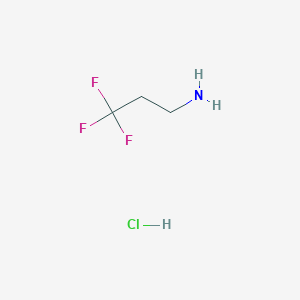

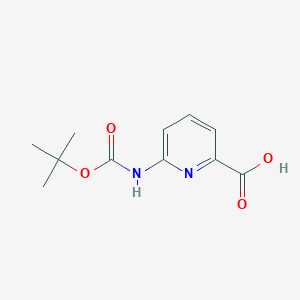

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

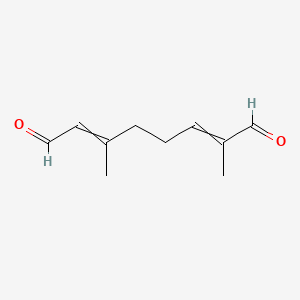

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)